molecular formula C11H17N3O B13329041 5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one

5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one

Cat. No.: B13329041
M. Wt: 207.27 g/mol
InChI Key: KUTTVLHESAWZGU-UHFFFAOYSA-N
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Description

“5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one” is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one” typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable diketone under acidic conditions.

    Substitution with Pyridinone: The piperazine derivative is then reacted with a pyridinone precursor, such as 2-chloropyridine, under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine-pyridinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The pyridinone moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridinyl)piperazine: Known for its use in the synthesis of antipsychotic drugs.

    4-(2-Pyridinyl)piperazine: Studied for its potential antidepressant properties.

    2-(2-Pyridinyl)piperazine: Investigated for its role in the treatment of anxiety disorders.

Uniqueness

“5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one” is unique due to the specific substitution pattern on the piperazine ring and the presence of the pyridinone moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Biological Activity

5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 1235865-77-6

The compound features a pyridine ring substituted with a dimethylpiperazine moiety, which is believed to enhance its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated IC₅₀ values in the low micromolar range, suggesting potent activity against tumor growth.
  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. Its structural features allow it to bind effectively to the ATP-binding sites of these enzymes.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis. It has been noted for its ability to induce cell death in MCF-7 breast cancer cells with an IC₅₀ of approximately 0.08 μM .
  • Targeting Kinases : It selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition results in reduced cell proliferation and enhanced apoptosis in malignant cells .

Data Table: Biological Activities and IC₅₀ Values

Activity TypeTarget Cell LineIC₅₀ Value (μM)Reference
AntiproliferativeMCF-70.08
Kinase InhibitionEGFR0.07
NeuroprotectionNeuronal CellsTBDTBD

Case Study 1: Antitumor Efficacy

A study evaluated the antiproliferative effects of various derivatives of pyridine compounds, including this compound. The findings indicated that this compound significantly inhibited the growth of multiple cancer cell lines, demonstrating its potential as an anticancer agent .

Case Study 2: Kinase Inhibition

In another investigation focusing on kinase inhibitors, the compound was tested against EGFR and showed promising results comparable to established inhibitors like erlotinib. This suggests that it may be a viable candidate for further development as a targeted therapy for cancers driven by EGFR mutations .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

5-(3,6-dimethylpiperazin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H17N3O/c1-7-5-12-8(2)11(14-7)9-3-4-10(15)13-6-9/h3-4,6-8,11-12,14H,5H2,1-2H3,(H,13,15)

InChI Key

KUTTVLHESAWZGU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(N1)C2=CNC(=O)C=C2)C

Origin of Product

United States

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